[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile
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Overview
Description
2-((2-(1H-Pyrrol-1-yl)phenyl)sulfinyl)acetonitrile is an organic compound that features a pyrrole ring attached to a phenyl group, which is further connected to a sulfinyl group and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(1H-Pyrrol-1-yl)phenyl)sulfinyl)acetonitrile typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods such as the Paal-Knorr synthesis, Hantzsch synthesis, or the Knorr synthesis.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction like the Suzuki or Heck reaction.
Introduction of the Sulfinyl Group: The sulfinyl group is added via oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Addition of the Acetonitrile Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can help in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((2-(1H-Pyrrol-1-yl)phenyl)sulfinyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-((2-(1H-Pyrrol-1-yl)phenyl)sulfinyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-(1H-Pyrrol-1-yl)phenyl)sulfinyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s sulfinyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The pyrrole ring may also interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-((2-(1H-Pyrrol-1-yl)phenyl)sulfonyl)acetonitrile: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-((2-(1H-Pyrrol-1-yl)phenyl)thio)acetonitrile: Similar structure but with a thioether group instead of a sulfinyl group.
2-((2-(1H-Pyrrol-1-yl)phenyl)amino)acetonitrile: Similar structure but with an amino group instead of a sulfinyl group.
Uniqueness
2-((2-(1H-Pyrrol-1-yl)phenyl)sulfinyl)acetonitrile is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
107344-57-0 |
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Molecular Formula |
C12H10N2OS |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
2-(2-pyrrol-1-ylphenyl)sulfinylacetonitrile |
InChI |
InChI=1S/C12H10N2OS/c13-7-10-16(15)12-6-2-1-5-11(12)14-8-3-4-9-14/h1-6,8-9H,10H2 |
InChI Key |
RTRZIWSQLHWMNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2)S(=O)CC#N |
Origin of Product |
United States |
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